

A Comparative Guide to Validating PROTAC ATR Degradator-2-Mediated Degradation

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Compound of Interest

Compound Name: PROTAC ATR degrader-2

Cat. No.: B12364577

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **PROTAC ATR degrader-2** with other alternative Ataxia Telangiectasia and Rad3-related (ATR) protein degraders and inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows. This document is intended to be an objective resource for evaluating the performance of **PROTAC ATR degrader-2**.

Introduction to ATR Degradation

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1] Its inhibition or degradation presents a promising therapeutic strategy for cancer treatment, particularly in tumors with existing DNA repair defects.[2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system.[3] This guide focuses on the validation of **PROTAC ATR degrader-2** and compares its performance with other ATR-targeting compounds.

Comparative Performance of ATR Degraders and Inhibitors

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For inhibitors, the half-maximal inhibitory concentration (IC50) is the key performance metric. The following tables summarize the available quantitative data for **PROTAC ATR degrader-2** and its alternatives.

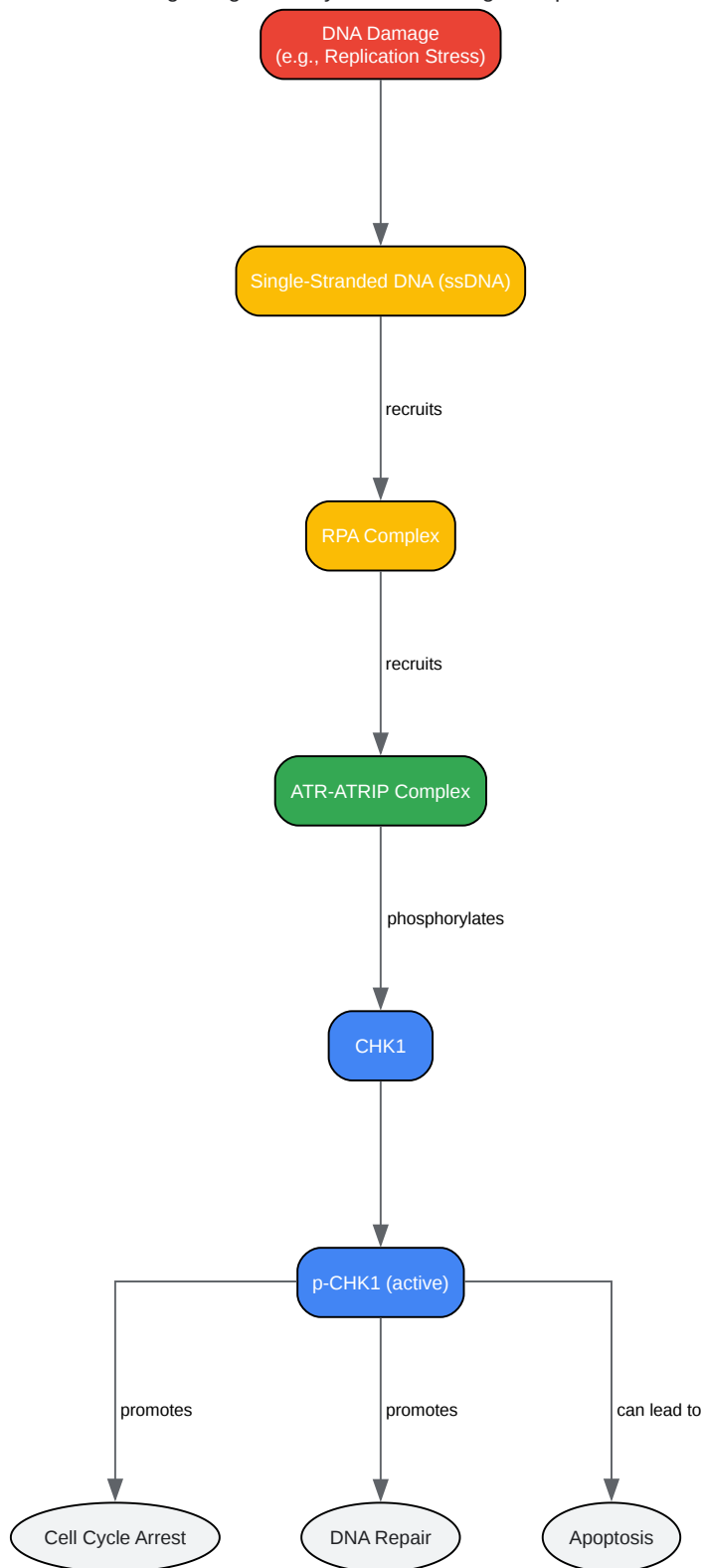
PROTAC Degradar	Target	Cell Line	DC50	Dmax	Reference
PROTAC ATR degrader-2 (Compound 8i)	ATR	MV-4-11 (AML)	22.9 nM	>90% (estimated from blot)	[4][5]
MOLM-13 (AML)	34.5 nM	Not Reported	[4]		
PROTAC ATR degrader-1 (ZS-7)	ATR	LoVo (Colorectal Cancer)	0.53 μ M (530 nM)	84.3%	[6][7][8][9]
Abd110 (Compound 42i)	ATR	MIA PaCa-2 (Pancreatic Cancer)	Not Reported	~60% (degraded to 40% of control)	[10][11]
MV-4-11 (AML)	Not Reported	80-90% at 1 μ M	[5]		

ATR Inhibitor	Target	Assay Type	IC50	Reference
Ceralasertib (AZD6738)	ATR Kinase	Cell-free	1 nM	[12] [13] [14] [15] [16]
Berzosertib (M6620/VE-822)	ATR Kinase	HT29 cells	19 nM	[15] [17]
VE-821	ATR Kinase	Cell-free	26 nM	[15]

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex biological and experimental workflows involved in validating ATR degradation.

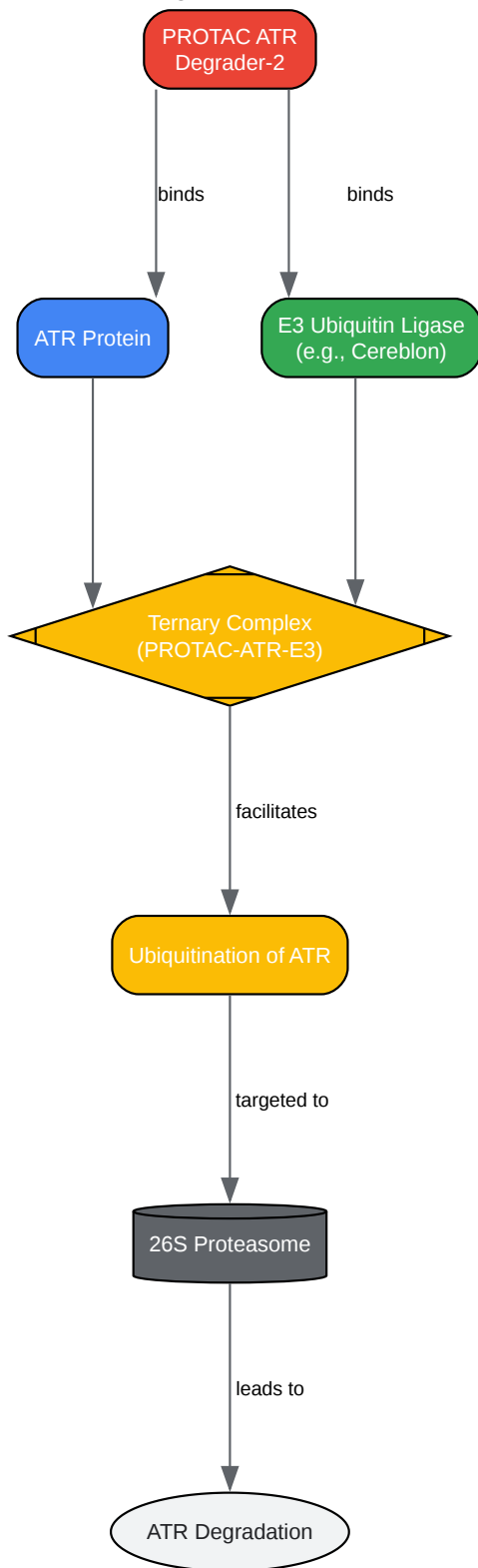
ATR Signaling Pathway in DNA Damage Response



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ATR Signaling Pathway in DNA Damage Response

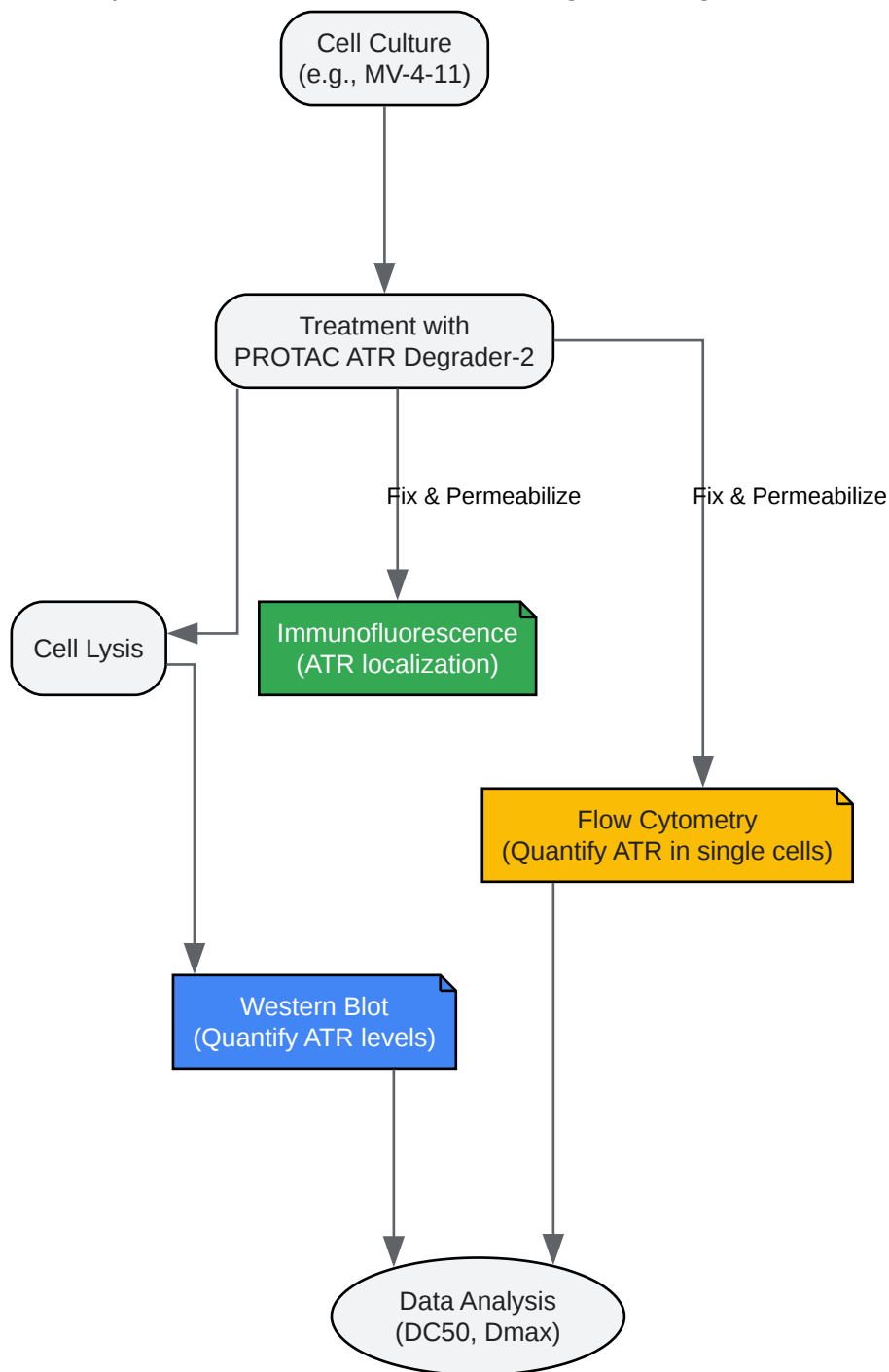
PROTAC ATR Degradation-2 Mechanism of Action



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PROTAC ATR Degradation-2 Mechanism of Action

Experimental Workflow for Validating ATR Degradation



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